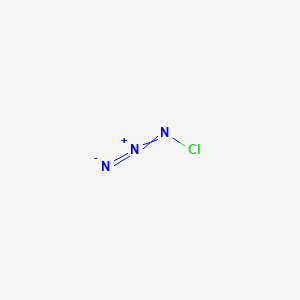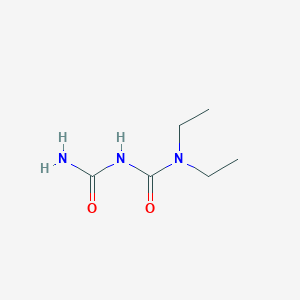
1,1-Diethylbiuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethylbiuret is a chemical compound that belongs to the class of biuret derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 1,1-diethylbiuret is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1-diethylbiuret has various biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. Additionally, this compound has been shown to have potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1-diethylbiuret in lab experiments is its low toxicity. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain experiments due to its specific chemical properties.
Zukünftige Richtungen
There are several future directions for research involving 1,1-diethylbiuret. One potential area of study is its potential use as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
In conclusion, 1,1-diethylbiuret is a promising compound with potential applications in various scientific research fields. Its low toxicity and ease of synthesis make it an attractive option for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The most common method for synthesizing 1,1-diethylbiuret is through the reaction of urea with diethylamine. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1-Diethylbiuret has been used in various scientific research applications. It has been studied for its potential as a corrosion inhibitor, as well as its use in the synthesis of new materials. Additionally, this compound has been shown to have potential applications in the field of medicine.
Eigenschaften
CAS-Nummer |
14628-80-9 |
|---|---|
Produktname |
1,1-Diethylbiuret |
Molekularformel |
C6H13N3O2 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
3-carbamoyl-1,1-diethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-3-9(4-2)6(11)8-5(7)10/h3-4H2,1-2H3,(H3,7,8,10,11) |
InChI-Schlüssel |
INJNMKQLHWZRQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC(=O)N |
Kanonische SMILES |
CCN(CC)C(=O)NC(=O)N |
Andere CAS-Nummern |
14628-80-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



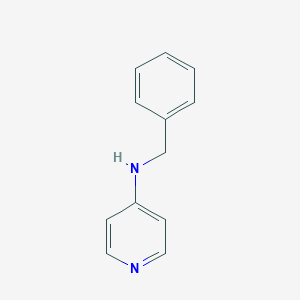
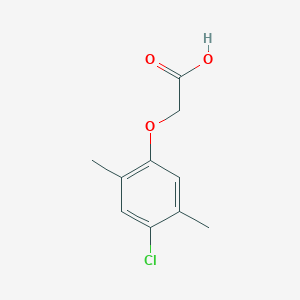
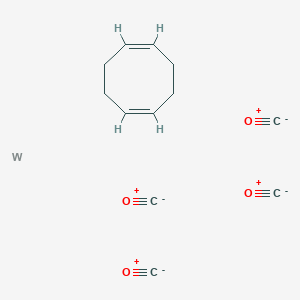

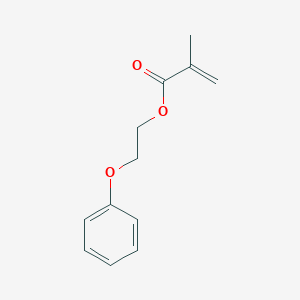
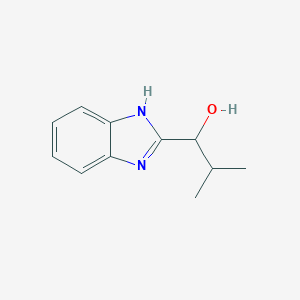
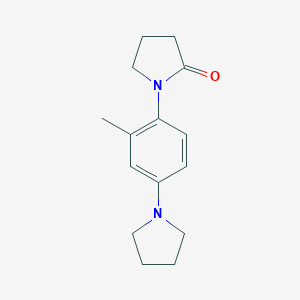
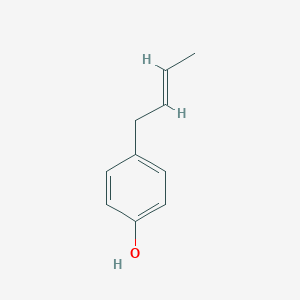
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
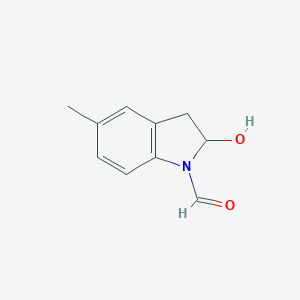
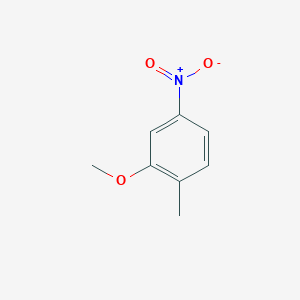
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
